3-[4-(Benzotriazole-1-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile
Overview
Description
3-[4-(Benzotriazole-1-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile is a complex organic compound with the molecular formula C19H13N7O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Benzotriazole-1-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile typically involves multi-step organic reactions. One common route includes the formation of the benzotriazole ring through the reaction of o-phenylenediamine with sodium nitrite and acetic acid . This intermediate is then coupled with a nitrophenyl-pyrazole derivative under specific conditions to yield the final product .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Benzotriazole-1-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
3-[4-(Benzotriazole-1-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(Benzotriazole-1-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile is not fully understood. its structure suggests it may interact with biological molecules through hydrogen bonding, π-π interactions, and other non-covalent interactions. The benzotriazole moiety is known to bind to metal ions, which could influence its activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler compound with similar structural features but lacking the nitrophenyl and pyrazole groups.
Nitrophenyl-pyrazole: Contains the nitrophenyl and pyrazole groups but lacks the benzotriazole moiety.
Uniqueness
3-[4-(Benzotriazole-1-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile is unique due to the combination of its three distinct functional groups, which confer specific chemical and biological properties not found in simpler analogs .
Properties
IUPAC Name |
3-[4-(benzotriazole-1-carbonyl)-3-(3-nitrophenyl)pyrazol-1-yl]propanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N7O3/c20-9-4-10-24-12-15(18(22-24)13-5-3-6-14(11-13)26(28)29)19(27)25-17-8-2-1-7-16(17)21-23-25/h1-3,5-8,11-12H,4,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMBVZNKXBFOHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=O)C3=CN(N=C3C4=CC(=CC=C4)[N+](=O)[O-])CCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N7O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.